molecular formula C16H17NO3 B13009407 Methyl 2-((4-methoxybenzyl)amino)benzoate

Methyl 2-((4-methoxybenzyl)amino)benzoate

Cat. No.: B13009407
M. Wt: 271.31 g/mol
InChI Key: XZQAOXPCNYHOEK-UHFFFAOYSA-N
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Description

Methyl 2-((4-methoxybenzyl)amino)benzoate is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 4-methoxybenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-methoxybenzyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution followed by esterification. Reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-methoxybenzyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((4-methoxybenzyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-methoxybenzyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-methoxybenzoyl)amino)benzoate
  • Methyl 3-hydroxy-2-((4-methoxybenzyl)amino)butanoate
  • Methyl 2-((4-methoxyphenyl)amino)benzoate

Uniqueness

Methyl 2-((4-methoxybenzyl)amino)benzoate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]benzoate

InChI

InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-10,17H,11H2,1-2H3

InChI Key

XZQAOXPCNYHOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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